molecular formula C21H17N3O2 B2587686 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 313403-81-5

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide

Cat. No.: B2587686
CAS No.: 313403-81-5
M. Wt: 343.386
InChI Key: ROBNIFLSDLQFDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide involves several steps. One common method is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method uses dimethyl formamide as a solvent and is carried out under relatively mild reaction conditions . The synthesized compounds are characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .

Chemical Reactions Analysis

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other similar compounds, such as N-(1H-1,3-benzodiazol-2-yl)benzamide and N-(1H-1,3-benzothiazol-2-yl)-arylamides . These compounds share a similar benzimidazole or benzothiazole nucleus but differ in their specific substituents and functional groups.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNIFLSDLQFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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